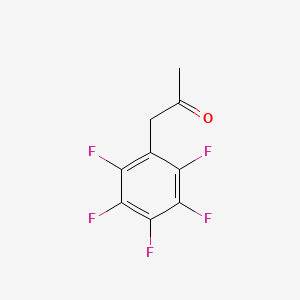

1-(Pentafluorophenyl)-2-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Pentafluorophenyl)-2-propanone” is a compound that includes a pentafluorophenyl group . Pentafluorophenol is an organofluorine compound with the formula C6F5OH . It is a white odorless solid that melts just above room temperature . Pentafluorophenyl esters are derived from pentafluorophenol and are useful for attaching fluorophores or haptens to primary amines in biomolecules .

Synthesis Analysis

The synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) has been described in the literature . These SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs .

Molecular Structure Analysis

Perfluorophenyl-substituted compounds, such as 3-hydroxy-1,3-bis(pentafluorophenyl)-2- propen-1-one (H1) and 1,5-dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one (H22), were prepared and only the enol forms were preferentially obtained among the keto-enol tautomerism . The crystal structure of these compounds was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol . They are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules . PFP esters produce amide bonds as effectively as succinimidyl esters and various similar agents do, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .

科学的研究の応用

Enzyme-Catalyzed Synthesis

Optically pure diols were synthesized from key intermediates prepared via lipase-catalyzed transesterification. This process involved 2-hydroxy-2-(pentafluorophenyl)acetonitrile as a critical intermediate, showcasing the application of 1-(pentafluorophenyl)-2-propanone derivatives in enzymatic synthesis for producing complex molecular structures with high optical purity (Sakai et al., 2000).

Frustrated Lewis Pair Chemistry

The compound has been utilized in the study of frustrated Lewis pair (FLP) chemistry, demonstrating its role in adduct formation with intramolecular FLP systems. This research provides insights into the electronic control within FLP chemistry, highlighting the compound's utility in understanding and developing new catalytic reactions (A. Stute et al., 2013).

Material Synthesis

In the field of materials science, a highly fluorinated monomer derived from this compound was synthesized and used to create soluble, hydrophobic polyethers with low dielectric properties. This application underlines the compound's relevance in developing advanced materials with specific electrical and physical characteristics (J. W. Fitch et al., 2003).

Hydroboration Activity

The hydroboration reactivity of bis(pentafluorophenyl)borane, a derivative of this compound, was explored to understand its high electrophilicity and reactivity as a hydroboration agent. This research is significant for organic synthesis, offering a pathway to introduce boron atoms into organic molecules in a controlled manner (D. Parks et al., 1998).

Asymmetric Catalysis

The compound's derivatives have been investigated for their catalytic activity in the asymmetric hydrogenation of α-hydroxy ketones, providing a method to produce optically active diols. This application showcases the potential of this compound derivatives in asymmetric synthesis, an important area in the production of chiral pharmaceuticals and chemicals (T. Ohkuma et al., 2007).

作用機序

Pentafluorophenyl stationary phases provide alternative retention and selectivity when compared to the commonly used alkyl phases . The differences in chromatographic results stem from the fact that the PFP phases may provide interactions such as π-π, dipole, hydrogen bonding, and ionic interactions not prevalent on standard alkyl modified phases .

将来の方向性

Perfluoroaromatic reagents, including pentafluorophenyl compounds, are becoming increasingly popular tools in peptide modification and synthesis . They offer unique selectivity and have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . Future applications of these reagents in biological chemistry are expected .

特性

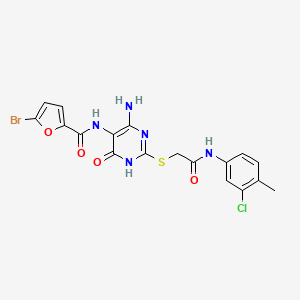

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYLUHZTMXOIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-fluoro-4-oxo-7-[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2889850.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)

![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)